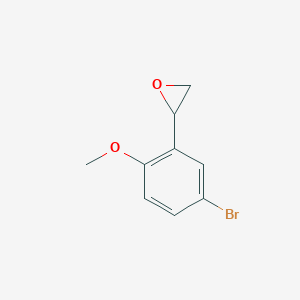

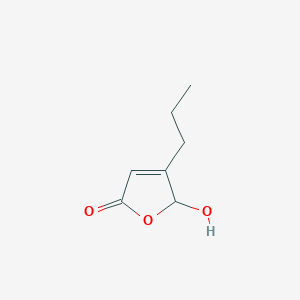

5-acetyl-1,3-dihydro-2H-benzimidazol-2-one

Descripción general

Descripción

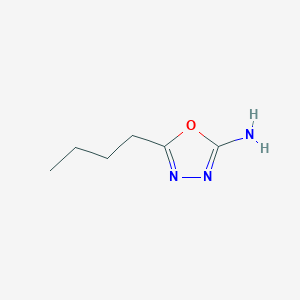

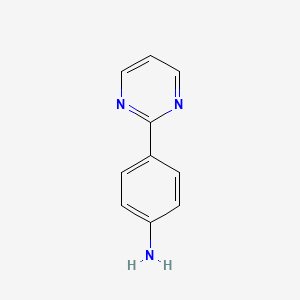

“5-acetyl-1,3-dihydro-2H-benzimidazol-2-one” is a chemical compound with the molecular formula C9H8N2O2 . It belongs to the class of benzimidazole derivatives, which are nitrogenous heterocyclic molecules . These compounds have attracted a great deal of interest among medicinal chemists due to their significant importance as chemotherapeutic agents in diverse clinical conditions .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been a topic of interest for many researchers. For instance, a series of 3,4,5-trimethoxybenzylbenzimidazole derivatives were developed, among which a compound emerged as a potent inhibitor of Helicobacter pylori growth and pathogenesis of host cells . Another study reported the synthesis of TriNBO (4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one) and 5-Me-TriNBO (5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one) in high yields through a one-step procedure of efficient nitration of benzimidazol-2-one and 5-methylbenzimidazol-2-one with KNO3/H2SO4 .

Molecular Structure Analysis

The molecular structure of “5-acetyl-1,3-dihydro-2H-benzimidazol-2-one” can be represented by its IUPAC Standard InChIKey: SILNNFMWIMZVEQ-UHFFFAOYSA-N . The compound has a molecular weight of 134.1353 .

Chemical Reactions Analysis

Benzimidazole derivatives have been found to possess broad-spectrum pharmacological properties, ranging from common antibacterial effects to the world’s most virulent diseases . They have been synthesized in large quantities over the last decades, and a large share of these compounds has shown excellent bioactivity against many ailments .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-acetyl-1,3-dihydro-2H-benzimidazol-2-one” include a molecular weight of 134.1353 . More detailed information about its physical and chemical properties may be available in specialized chemical databases .

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Benzimidazole derivatives, including 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one , have been recognized for their antimicrobial properties. They are known to exhibit a wide range of bioactivities against various microbial strains. For instance, certain benzimidazole compounds have shown considerable antibacterial activity against S. typhi, with minimum inhibitory concentrations (MICs) that are competitive with reference drugs like ampicillin and ciprofloxacin .

High-Energy Materials

The nitro and nitramino derivatives of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one have been investigated for their application as high-energy materials. These compounds exhibit high thermal stability and melting points, making them suitable candidates for energetic materials that require thermostability .

Structural Activity Relationship (SAR) Studies

The benzimidazole core is often utilized in SAR studies to understand the relationship between the chemical structure of a compound and its biological activity. This is crucial in the drug discovery process, where modifications to the benzimidazole moiety can lead to enhanced activity or specificity .

Mecanismo De Acción

Safety and Hazards

As with any chemical compound, safety and hazards associated with “5-acetyl-1,3-dihydro-2H-benzimidazol-2-one” should be carefully considered. While specific safety and hazard information for this compound may not be readily available, benzimidazole derivatives are generally handled with care in laboratory settings .

Propiedades

IUPAC Name |

5-acetyl-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5(12)6-2-3-7-8(4-6)11-9(13)10-7/h2-4H,1H3,(H2,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQVLSZDGFJRJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50534901 | |

| Record name | 5-Acetyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50534901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-acetyl-1,3-dihydro-2H-benzimidazol-2-one | |

CAS RN |

39513-27-4 | |

| Record name | 5-Acetyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39513-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50534901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1281811.png)